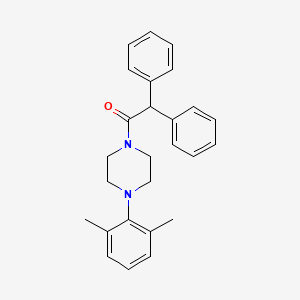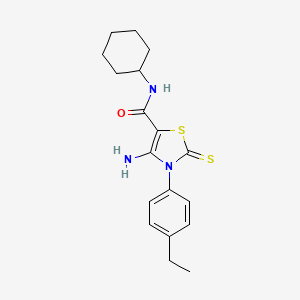
4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves several steps, typically starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups, leading to the formation of new derivatives.
Applications De Recherche Scientifique
4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to other thiazole derivatives, 4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
4-amino-N-cyclohexyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the ethyl group on the phenyl ring, which may affect its chemical properties and biological activity.
4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
Propriétés
Formule moléculaire |
C18H23N3OS2 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-amino-N-cyclohexyl-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H23N3OS2/c1-2-12-8-10-14(11-9-12)21-16(19)15(24-18(21)23)17(22)20-13-6-4-3-5-7-13/h8-11,13H,2-7,19H2,1H3,(H,20,22) |
Clé InChI |
TXUDRBYRQIZCLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one](/img/structure/B15098319.png)
![2-[4-(2-furylmethyl)-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-me thylphenyl)acetamide](/img/structure/B15098324.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15098330.png)
![N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B15098336.png)

![N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B15098342.png)
![(5Z)-3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098353.png)
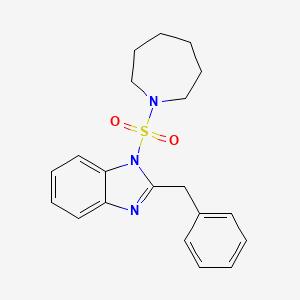
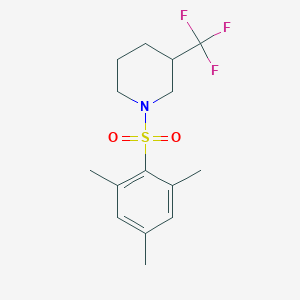
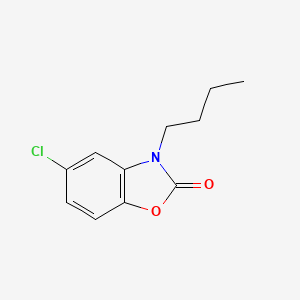
![4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B15098371.png)
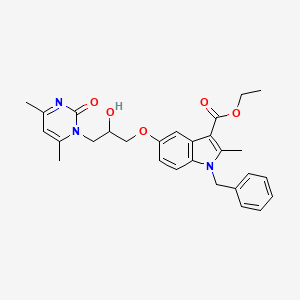
![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098385.png)
